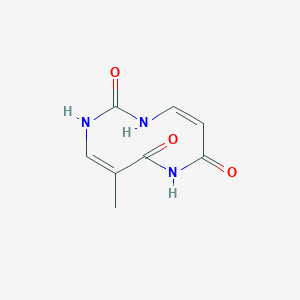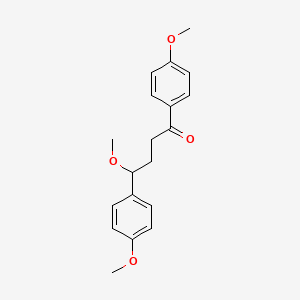
4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C19H22O4 It is characterized by the presence of methoxy groups attached to a butanone backbone, which is further substituted with methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate acylium ion, which then undergoes nucleophilic attack by the aromatic ring of the 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of alternative catalysts, such as zeolites or metal-organic frameworks, may also be explored to improve the sustainability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-Methoxyphenylbutanone: A structurally similar compound with a single methoxyphenyl group.
4-Methoxyphenylbutanol: A related compound with a hydroxyl group instead of a carbonyl group.
4-Methoxyphenylbutyric acid: A compound with a carboxylic acid group instead of a carbonyl group.
Uniqueness
4-Methoxy-1,4-bis(4-methoxyphenyl)butan-1-one is unique due to the presence of two methoxyphenyl groups attached to a butanone backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
189155-20-2 |
|---|---|
分子式 |
C19H22O4 |
分子量 |
314.4 g/mol |
IUPAC名 |
4-methoxy-1,4-bis(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H22O4/c1-21-16-8-4-14(5-9-16)18(20)12-13-19(23-3)15-6-10-17(22-2)11-7-15/h4-11,19H,12-13H2,1-3H3 |
InChIキー |
FVTVPKZSMXCUGR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CCC(=O)C2=CC=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


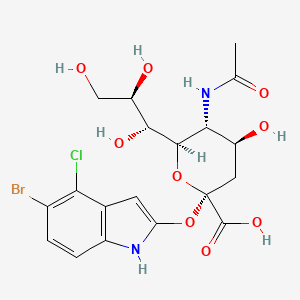
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
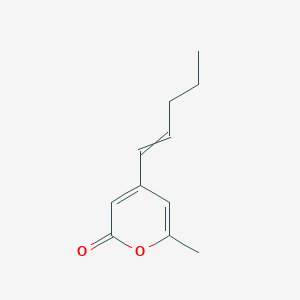
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)

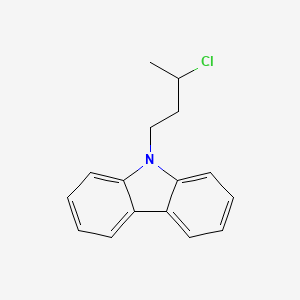
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
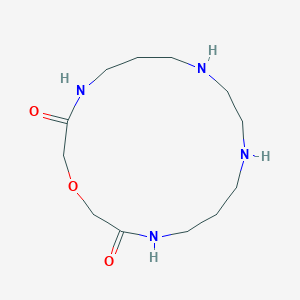
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)
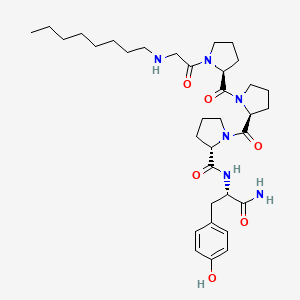

![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
